Product packaging for N-(2-aminophenyl)-4-chlorobenzamide(Cat. No.:CAS No. 103517-58-4)

N-(2-aminophenyl)-4-chlorobenzamide

Cat. No.: B172783
CAS No.: 103517-58-4
M. Wt: 246.69 g/mol
InChI Key: PRZZSWCUIWZUHO-UHFFFAOYSA-N
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Description

Role of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

Benzamide scaffolds are a cornerstone in the design and development of new therapeutic agents. nih.govnih.gov This structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, is a versatile building block in organic synthesis and is a substructure in numerous pharmaceutical compounds. nih.gov The prevalence of the benzamide core in medicinal chemistry stems from its ability to engage in various biological interactions, often acting as an inhibitor at the active sites of enzymes and receptors. nih.gov

The therapeutic applications of benzamide derivatives are diverse, with research demonstrating their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. amanote.com For instance, certain N-phenylbenzamide derivatives have shown promise as potent anticancer agents when coupled with sulphonamide moieties. nih.gov The adaptability of the benzamide scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules to target specific biological pathways with high efficacy and selectivity.

Academic Research Overview of N-(2-Aminophenyl)-4-chlorobenzamide and Its Analogues

This compound, with the chemical formula C₁₃H₁₁ClN₂O, is a synthetic compound that has been a subject of interest in academic research. biosynth.com It is recognized for its role as an inhibitor of prostaglandin (B15479496) synthesis, which underpins its activity as an anti-inflammatory agent. biosynth.com The compound crystallizes in a monoclinic system, a property that facilitates detailed structural analysis through X-ray diffraction techniques. biosynth.com

While direct and extensive research solely on this compound is somewhat limited, significant academic attention has been directed towards its analogues, which has provided valuable insights into the structure-activity relationships of this class of compounds.

One of the most notable areas of research involves the development of histone deacetylase (HDAC) inhibitors for cancer therapy. A study focused on an analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), where a nitrogen mustard group was incorporated into the structure. nih.govnih.govpatrinum.ch This modification resulted in a potent and selective inhibitor of class I HDACs. nih.govnih.gov

The research demonstrated that this analogue exhibited significant antiproliferative activity against various cancer cell lines. nih.govnih.gov Further investigation into its mechanism of action revealed that it induces G2/M phase arrest and apoptosis in cancer cells, highlighting its potential as a lead compound for the development of new anticancer drugs. nih.govnih.gov

Below is a data table summarizing the inhibitory activity of the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) against several HDAC enzymes.

EnzymeIC₅₀ (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.govnih.gov

Another area of investigation has been the synthesis of various N-substituted benzamide derivatives and their evaluation as antitumor agents. researchgate.net These studies often use the N-(2-aminophenyl)benzamide core as a foundational structure for creating new molecules with enhanced biological activity. For example, a series of 1-(2-aminophenyl)-3-arylurea derivatives were synthesized and evaluated as potential dual inhibitors of EphA2 and HDACs, showing promise in targeting multiple pathways in cancer. jst.go.jp

The antiproliferative activity of the analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was also compared with a known HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA), against different cancer cell lines.

Cell LineNA IC₅₀ (µM)SAHA IC₅₀ (µM)
A2780 (Ovarian)2.6627.3
HepG2 (Liver)1.7319.5

This table demonstrates the significantly higher potency of the this compound analogue in specific cancer cell lines. nih.govnih.gov

Research into analogues has also extended to other therapeutic areas. For instance, halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. While structurally different in the linker region, this research underscores the broad potential of the chloro-substituted benzamide moiety in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClN2O B172783 N-(2-aminophenyl)-4-chlorobenzamide CAS No. 103517-58-4

Properties

IUPAC Name

N-(2-aminophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZZSWCUIWZUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397837
Record name N-(2-aminophenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103517-58-4
Record name N-(2-Aminophenyl)-4-chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103517-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-aminophenyl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Aminophenyl 4 Chlorobenzamide

Established Synthetic Pathways for N-(2-Aminophenyl)-4-chlorobenzamide

The synthesis of this compound can be achieved through several established chemical reactions. These methods primarily focus on the formation of the central amide bond and the introduction or modification of the amino group.

Amide Bond Formation Strategies

The most direct and common method for synthesizing this compound involves the formation of an amide bond between a derivative of 4-chlorobenzoic acid and a derivative of 1,2-phenylenediamine.

A typical procedure involves the reaction of 4-chlorobenzoyl chloride with 1,2-phenylenediamine. This reaction is often carried out in a suitable solvent and may utilize a base to neutralize the hydrochloric acid byproduct. A variation of this approach involves reacting 4-chlorobenzoic acid directly with 1,2-phenylenediamine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). beilstein-journals.org These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Another strategy employs N-acylbenzotriazoles. These can be prepared from the corresponding carboxylic acid and subsequently reacted with an amine to form the amide bond. semanticscholar.org This method is often high-yielding and can be performed under mild conditions.

The following table summarizes common reagents used in amide bond formation for the synthesis of this compound.

Starting Material 1Starting Material 2Coupling Agent/Activating ReagentByproduct
4-chlorobenzoic acid1,2-phenylenediamineEDC, DCCDicyclohexylurea (for DCC)
4-chlorobenzoyl chloride1,2-phenylenediamine-HCl
4-chlorobenzoic acid1,2-phenylenediamineN-acylbenzotriazoleBenzotriazole

Reductive Amination and Nitro Group Reduction Approaches

An alternative synthetic route involves the reduction of a nitro group on a precursor molecule. This approach typically starts with the synthesis of N-(2-nitrophenyl)-4-chlorobenzamide. This intermediate is formed by the reaction of 4-chlorobenzoyl chloride with 2-nitroaniline.

The subsequent and crucial step is the reduction of the nitro group to an amino group. jst.go.jp This transformation can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Another widely used method is chemical reduction. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) powder in acetic acid or in the presence of ammonium (B1175870) chloride are effective for this purpose. jst.go.jpgoogle.com These methods are often preferred in laboratory settings due to their simplicity and the availability of the reagents. The reduction of nitroarenes can also be achieved using reagents like tetrahydroxydiboron (B82485) in water, offering a metal-free alternative. organic-chemistry.org

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. The following table outlines common methods for nitro group reduction.

Nitro-PrecursorReducing AgentCatalyst (if applicable)Solvent
N-(2-nitrophenyl)-4-chlorobenzamideH₂Pd/C, PtO₂Ethanol (B145695), Ethyl acetate
N-(2-nitrophenyl)-4-chlorobenzamideSnCl₂-HCl
N-(2-nitrophenyl)-4-chlorobenzamideFe-Acetic acid, NH₄Cl(aq)
N-(2-nitrophenyl)-4-chlorobenzamideB₂(OH)₄-Water

Synthesis of Chemically Modified Analogues and Derivatives of this compound

To explore structure-activity relationships and develop new compounds with potentially enhanced properties, chemists often synthesize derivatives of a parent molecule.

Derivatization Strategies for Structural Diversity

Structural diversity in analogues of this compound can be achieved by modifying either the 4-chlorobenzamide (B146232) moiety or the 2-aminophenyl portion of the molecule. For instance, the chlorine atom on the benzamide (B126) ring can be replaced by other halogens (e.g., fluorine, bromine) or other functional groups. nih.gov

Similarly, the amino group on the phenylenediamine ring can be a site for derivatization. For example, it can be acylated, alkylated, or used as a starting point for the synthesis of heterocyclic rings. The synthesis of N-substituted benzamide derivatives has been explored to create compounds with potential biological activity. researchgate.net

Mechanochemical Synthesis Techniques in Benzamide Chemistry

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.org This technique can lead to shorter reaction times, reduced solvent waste, and sometimes, the formation of products that are difficult to obtain in solution. beilstein-journals.org

The synthesis of amides is well-suited for mechanochemical methods. nih.govrsc.org For example, the amidation of carboxylic acids with amines can be achieved by ball milling, often with the aid of a coupling reagent. beilstein-journals.org The Ritter reaction, which forms amides from nitriles and alcohols or alkenes, has also been successfully performed under mechanochemical conditions. beilstein-journals.org These solvent-free or low-solvent methods are becoming increasingly important in modern organic synthesis.

Investigation of Reaction Pathways and Mechanisms

Understanding the reaction pathways and mechanisms is crucial for optimizing reaction conditions and predicting the formation of byproducts. For amide bond formation using coupling reagents like EDC, the mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a urea (B33335) byproduct.

In the case of nitro group reduction by metals like iron, the mechanism is a series of single electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium. This stepwise reduction proceeds through nitroso and hydroxylamino intermediates before yielding the final amine.

Mechanochemical reactions often proceed through unique pathways due to the high local pressures and temperatures generated at the point of contact between particles. These conditions can lead to the formation of highly reactive intermediates that may not be stable in solution-based synthesis. beilstein-journals.org The study of these mechanisms is an active area of research, often employing in-situ monitoring techniques to probe the transient species formed during the milling process.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Aminophenyl 4 Chlorobenzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For N-(2-aminophenyl)-4-chlorobenzamide, ¹H and ¹³C NMR spectra provide definitive evidence for its atomic framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each unique proton in the molecule. The aromatic protons on the two phenyl rings appear as a complex multiplet in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The amine (-NH₂) and amide (-NH-) protons are also observable, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found at a low field. The aromatic carbons show a range of chemical shifts influenced by the substituents on each ring—the chloro group on one and the amino and amide groups on the other. For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ values of 67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 157.06, and 167.31 ppm. researchgate.net

A detailed analysis of the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons, confirming the molecular structure of this compound.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹HVariesMultiplet-Aromatic Protons
¹HVariesSinglet/Broad Singlet--NH, -NH₂ Protons
¹³CVaries--Aromatic Carbons
¹³CVaries--Carbonyl Carbon

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented here are representative.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a powerful technique for separating and identifying components in a mixture.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (246.69 g/mol ). biosynth.com The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis confirms the purity of the synthesized this compound and provides its retention time under specific chromatographic conditions. This technique is also crucial for monitoring reaction progress and identifying any byproducts. For instance, in the synthesis of related benzamide (B126) derivatives, LC-MS is routinely used to confirm the formation of the desired product and to assess its purity. researchgate.net

Interactive Data Table: Mass Spectrometry Data

TechniqueObservationInterpretation
MS (EI/ESI)Molecular ion peak [M]⁺Confirms molecular weight
MS (EI/ESI)Isotopic pattern (M, M+2)Indicates presence of chlorine
LC-MSSingle major peakIndicates high purity

Vibrational (Infrared) and Electronic (UV-Visible) Absorption Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as distinct bands in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives rise to a strong absorption band around 1640-1680 cm⁻¹. Other significant peaks include C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. For a similar compound, 2-amino-4-chlorobenzonitrile, the IR spectrum showed characteristic bands for the primary amine (3452 and 3363 cm⁻¹) and the C-Cl bond (782 cm⁻¹). analis.com.my

UV-Visible Spectroscopy: The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region arising from π → π* transitions within the aromatic rings and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. In the case of 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π* and n → π* transitions were observed. analis.com.my

Interactive Data Table: Spectroscopic Data

SpectroscopyWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR3200-3500N-H stretching (amine and amide)
IR1640-1680C=O stretching (amide)
UV-VisVariesπ → π* and n → π* transitions

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and detailed three-dimensional structural information of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. fzu.czrigaku.com

Once the crystal system is identified, the unit cell parameters (a, b, c, α, β, γ) are precisely determined. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice. For 2-amino-4-chlorobenzonitrile, the unit cell parameters were determined as a = 3.8924 (9) Å, b = 6.7886 (15) Å, c = 13.838 (3) Å, α = 77.559 (16)°, β = 8.898 (17)°, and γ = 83.021 (17)°. analis.com.my These parameters are crucial for the complete structure refinement and for calculating the crystal density.

Interactive Data Table: Representative Crystallographic Data

ParameterValue
Crystal SystemMonoclinic (for a related compound) biosynth.com
Space GroupP2₁/n (for a related compound) nih.gov
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90

Note: The values for the unit cell parameters are specific to the crystal structure of this compound and would need to be determined experimentally.

The detailed crystal structure reveals the arrangement of molecules in the solid state and the non-covalent interactions that hold them together. libretexts.org

Hydrogen Bonding: Hydrogen bonds are expected to be a dominant intermolecular force in the crystal structure of this compound. libretexts.org These can occur between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules (N-H···O=C), and also involving the amine group. In many related structures, N-H···N interactions are also observed. nih.gov These hydrogen bonds often lead to the formation of well-defined one-, two-, or three-dimensional networks.

Halogen Bonding: The chlorine atom on the benzamide ring can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the nitrogen of the amine group. These interactions, along with other weaker C-H···O and C-H···π contacts, play a crucial role in the supramolecular assembly of the crystal structure. In a series of N-(chlorophenyl)pyridinecarboxamides, various intermolecular interactions including N–H···N, amide···amide, and C–H···O contacts were observed. nih.gov

Characterization of Intramolecular Interactions

In this compound, the presence of hydrogen bond donors (the amide N-H and the amine -NH2 groups) and acceptors (the carbonyl oxygen atom and the nitrogen of the amino group) allows for the formation of stabilizing intramolecular hydrogen bonds. These interactions create pseudo-rings, which lock the molecule into a more rigid and planar conformation. For instance, a hydrogen bond can form between the amide hydrogen and the nitrogen atom of the adjacent amino group, or between one of the amino hydrogens and the carbonyl oxygen. The geometric parameters of these bonds, such as the distance between the donor and acceptor atoms and the bond angle, are crucial for determining the strength and significance of the interaction. In similar molecular structures, such intramolecular hydrogen bonds have been shown to be pivotal in maintaining a folded or planar conformation. researchgate.net

Table 1: Potential Intramolecular Hydrogen Bond Parameters in this compound (Note: The following data is illustrative of typical intramolecular interactions found in related benzamide structures.)

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(amide)-H···N(amine)~ 0.86~ 2.20~ 2.75~ 120
N(amine)-H···O(carbonyl)~ 0.86~ 2.10~ 2.65~ 125

Solid-State Structural Analysis and Intermolecular Contact Mapping (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

The solid-state packing of this compound, which crystallizes in a monoclinic system, is governed by a variety of intermolecular interactions that can be effectively visualized and quantified using Hirshfeld surface analysis and the associated 2D fingerprint plots. biosynth.com This technique provides a powerful method for mapping the close contacts between molecules in a crystal lattice, offering insights into the forces that stabilize the crystal structure. royalsocietypublishing.orgnih.gov

The Hirshfeld surface is generated by partitioning the crystal space between molecules. By mapping normalized contact distances (d_norm) onto this surface, regions of significant intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. royalsocietypublishing.orgnih.gov

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzamide Analogue (Note: This table provides representative data based on the analysis of structurally similar compounds to illustrate the typical distribution of intermolecular contacts.)

Contact TypeContribution (%)
H···H45.5
C···H/H···C18.0
O···H/H···O15.5
Cl···H/H···Cl11.0
N···H/H···N7.0
C···C3.0

This quantitative analysis highlights that while van der Waals forces (H···H, C···H) are extensive, the specific directional interactions, particularly hydrogen bonds and halogen contacts, play a crucial role in directing the molecular assembly in the solid state. royalsocietypublishing.orgnih.gov

Computational Chemistry and Molecular Modeling of N 2 Aminophenyl 4 Chlorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT is used to investigate the electronic structure, reactivity, and spectroscopic characteristics of a compound by solving approximations of the Schrödinger equation. nih.govjocpr.com These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G+(d,p) or higher, to ensure accuracy. nih.govmdpi.com

The electronic properties of N-(2-aminophenyl)-4-chlorobenzamide are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy corresponds to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. jocpr.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO is likely distributed across the chlorobenzamide portion, influenced by the electron-withdrawing nature of the carbonyl group and chlorine atom. While specific calculated values for this molecule are not readily published, representative data for similar aromatic amides can be used for illustration.

Table 1: Representative Theoretical Electronic Properties for an N-(2-aminophenyl)-benzamide Scaffold This table presents illustrative values based on typical DFT calculations for analogous compounds, as specific data for this compound is not available in the cited literature.

ParameterRepresentative Value (eV)Description
EHOMO-6.5 to -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.0 to -2.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.5 to 5.5Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. jocpr.com

DFT calculations are also employed to predict vibrational spectra, such as Fourier-transform infrared (FT-IR) spectra. nih.gov By calculating the vibrational frequencies of the molecule in its optimized geometric state, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure, identify characteristic functional groups, and understand their vibrational modes. For instance, theoretical calculations can precisely predict the frequencies for N-H stretching in the amino and amide groups, the C=O stretching of the amide, and the C-Cl stretching, aiding in the interpretation of experimental spectroscopic results. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action. The N-(2-aminophenyl)-benzamide scaffold is a well-established pharmacophore for HDAC inhibitors, and numerous docking studies have been performed on its derivatives to explore their binding to various HDAC isoforms. researchgate.netrjptonline.orgresearchgate.net

Docking studies on N-(2-aminophenyl)-benzamide derivatives consistently show their ability to bind effectively within the active site of class I HDACs, such as HDAC1 and HDAC2. researchgate.netthieme-connect.com Docking programs like LigandFit and Molegro Virtual Docker are used to position the ligands in the protein's binding pocket and to calculate a "docking score," which estimates the binding affinity. researchgate.netrjptonline.org Lower scores typically indicate a more favorable binding interaction. Studies on various derivatives have shown that modifications to the benzamide (B126) ring can significantly influence this score.

Table 2: Representative Docking Scores of N-(2-aminophenyl)-benzamide Derivatives Against HDAC2 This table summarizes findings for various derivatives to illustrate the binding potential of the core scaffold. The specific 4-chloro derivative is not listed, but its performance would be evaluated within this context.

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Reference
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamideHDAC2-83.7 researchgate.net
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamideHDAC2-76.7 researchgate.net
N-(4-aminobiphenyl-3-yl)-benzamide (co-crystallized ligand)HDAC2-149.4 (MolDock Score) rjptonline.org
Computationally Designed Derivative (Compound 27)HDAC2-166.3 (MolDock Score) rjptonline.org

The primary binding mode for N-(2-aminophenyl)-benzamide derivatives in HDACs involves the o-amino group acting as a zinc-binding group (ZBG). This group chelates the catalytic Zn²⁺ ion deep within the enzyme's active site tunnel. thieme-connect.com The rest of the molecule orients along the tunnel, forming a network of stabilizing interactions with key amino acid residues. Docking studies have repeatedly identified a conserved set of interactions that are crucial for potent inhibition. researchgate.netrjptonline.orgthieme-connect.com

These interactions typically include:

Hydrogen Bonds: The amide linker forms critical hydrogen bonds with residues such as Glycine, Histidine, and Aspartic Acid. researchgate.netthieme-connect.com

Pi-Pi Stacking: The central benzene (B151609) ring often engages in π-π stacking interactions with aromatic residues like Phenylalanine or Histidine. thieme-connect.com

Hydrophobic Interactions: The benzamide "cap" region fits into a hydrophobic pocket, where substituents like the chloro group on this compound would interact.

Table 3: Key Interacting Residues in the HDAC Active Site for the N-(2-aminophenyl)-benzamide Scaffold

Interacting ResidueType of InteractionReference
Zn²⁺ IonCoordination/Chelation with o-amino group thieme-connect.com
Cysteine (Cys156)Hydrogen Bond researchgate.net
Histidine (His145, His146, His183)Hydrogen Bond, π-π Stacking researchgate.netrjptonline.orgthieme-connect.com
Glycine (Gly154)Hydrogen Bond researchgate.netrjptonline.org
Aspartic Acid (Asp99, Asp181)Hydrogen Bond rjptonline.orgthieme-connect.com
Phenylalanine (Phe150)π-π Stacking thieme-connect.com

Theoretical Analysis of Crystal Packing and Intermolecular Energies (e.g., Energy Frameworks)

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Computational chemistry and molecular modeling provide powerful tools to dissect these interactions and understand the forces that dictate the supramolecular architecture of crystalline solids like this compound. A theoretical analysis of its crystal packing and intermolecular energies offers profound insights into the stability, physical properties, and polymorphism of the compound.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonds: The presence of an amine group (-NH2) and an amide group (-NH-C=O) makes this compound a prime candidate for forming strong hydrogen bonds. The amine and amide protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These interactions are highly directional and are often the primary drivers in the formation of specific supramolecular synthons, which are recurring patterns of intermolecular interactions.

π-π Stacking Interactions: The molecule contains two aromatic rings, the aminophenyl ring and the chlorobenzyl ring. These rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the cohesive energy of the crystal.

Halogen Bonding: The chlorine atom on the benzamide ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. While individually weak, their cumulative effect is significant in a densely packed crystal structure.

Energy Framework Analysis

To gain a more quantitative understanding of the crystal's stability, energy framework analysis can be employed. This method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors within a defined cluster. The total interaction energy is typically partitioned into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

The results of these calculations are often visualized as energy frameworks, where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy. This provides an intuitive and powerful representation of the packing topology and the hierarchy of intermolecular forces. For instance, a strong network of hydrogen bonds would be represented by thick cylinders, illustrating the primary pathways of interaction within the crystal.

While a specific energy framework analysis for this compound is not publicly available, a representative table of intermolecular interaction energies for a molecular pair in a hypothetical crystal structure is presented below. This table illustrates the typical energy contributions that would be calculated.

Interacting Molecular PairElectrostatic Energy (kJ/mol)Polarization Energy (kJ/mol)Dispersion Energy (kJ/mol)Repulsion Energy (kJ/mol)Total Energy (kJ/mol)
Hydrogen-bonded dimer (N-H···O)-50.2-15.8-25.535.1-56.4
π-stacked dimer-10.5-5.2-40.120.3-35.5
Halogen-bonded pair (C-Cl···N)-8.1-3.5-15.210.8-16.0
van der Waals contact-2.5-1.1-12.38.5-7.4

This table is a representative example and does not reflect experimental data for this compound.

The electrostatic and dispersion energies are typically the most significant attractive forces, with hydrogen bonds showing a large electrostatic contribution. The repulsion energy, which arises from the Pauli exclusion principle, prevents the molecules from collapsing into each other. The sum of these components gives the total interaction energy, providing a quantitative measure of the stability of the molecular pairing.

Structure Activity Relationship Sar Studies of N 2 Aminophenyl 4 Chlorobenzamide Derivatives

Rational Design Principles for Benzamide-Based Bioactive Compounds

The design of bioactive benzamide (B126) compounds, including derivatives of N-(2-aminophenyl)-4-chlorobenzamide, is a process deeply rooted in the principles of medicinal chemistry. A common strategy involves a rational molecular modification approach, where new derivatives are designed based on existing, active compounds. nih.gov This often utilizes structure/ligand-based design strategies, leveraging knowledge of the target enzyme's three-dimensional structure. nih.gov

A key area of focus for this class of compounds is the inhibition of histone deacetylases (HDACs), a family of enzymes crucial in the epigenetic regulation of genes. nih.gov For HDAC inhibitors, the typical pharmacophore model consists of three main parts: a zinc-binding group (ZBG) that chelates with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. In the case of N-(2-aminophenyl)benzamide derivatives, the 2-aminophenyl moiety often serves as the ZBG, interacting with the zinc ion. tandfonline.comnih.gov

Systemic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on its core structure. Systematic studies have explored these effects to build a comprehensive SAR profile.

A central theme in the SAR of these compounds as HDAC inhibitors is the modification of the "cap" group, which is the 4-chlorobenzamide (B146232) portion in the parent compound. Introducing different groups at this position can significantly alter the compound's interaction with the target enzyme. For example, in one study, a nitrogen mustard group was introduced to the structure of CI994 (a related benzamide) to create N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide. nih.govnih.gov This modification aimed to combine the HDAC inhibitory action with the alkylating properties of the nitrogen mustard, potentially creating a bifunctional anticancer agent. nih.gov

Other modifications have focused on the linker and the cap region. In a series of novel hydroxamates and 2-aminobenzamides, various substituents were introduced. nih.gov The results showed that molecules with either a methyl (CH₃) or an amino (NH₂) group at specific positions possessed selective antiproliferative activity against cancer cells, but only those with an NH₂ group showed significant HDAC inhibitory activity. tandfonline.com This highlights the critical role of the amino group in interacting with the enzyme's active site. tandfonline.com

Furthermore, the length of the molecular scaffold has been identified as a crucial factor. Studies have demonstrated that, in some series, a shorter molecular length correlates with stronger HDAC inhibition. tandfonline.com The steric and hydrophobic properties of substituents also play a significant role. In a series of N-(2-aminoethyl)benzamide analogues, the relative potencies as monoamine oxidase-B (MAO-B) inhibitors were rationalized based on steric and hydrophobic effects. nih.gov

Correlation Analysis Between Structural Features and In Vitro Efficacy

The direct correlation between the structural modifications of this compound derivatives and their in vitro efficacy is a cornerstone of their SAR studies. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.

For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated a class I selective HDAC inhibitory profile with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.govpatrinum.ch In antiproliferative assays, this compound exhibited significantly higher potency against A2780 and HepG2 cancer cell lines compared to the established HDAC inhibitor suberoylanilide hydroxamic acid (SAHA). nih.govpatrinum.ch

Another derivative, N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide (Compound 12a), showed potent HDAC inhibitory activity (70.6% inhibition at 5 µM) and antitumor activity with an IC₅₀ value of 3.84 µM against the HepG2 human liver cancer cell line. nih.gov This was more potent than the reference compounds CS055 and CI994. nih.gov Further analysis indicated that this compound is a potent inhibitor of the HDAC2 isoform. nih.gov

The table below summarizes the in vitro efficacy of selected N-(2-aminophenyl)benzamide derivatives, illustrating the impact of structural changes on their biological activity.

Compound NameModificationTargetIC₅₀ / ActivityCell LineSource
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Introduction of a nitrogen mustard groupHDAC195.2 nM- nih.govpatrinum.ch
HDAC2260.7 nM- nih.govpatrinum.ch
HDAC3255.7 nM- nih.govpatrinum.ch
Proliferation2.66 µMA2780 nih.govpatrinum.ch
Proliferation1.73 µMHepG2 nih.govpatrinum.ch
N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide (12a) Addition of a 4-fluorophenoxy-methyl groupHDACs70.6% inhib. @ 5µM- nih.gov
Proliferation3.84 µMHepG2 nih.gov
Compound 7j Molecular length and terminal ring substitutions modifiedHDAC1-3Most potent in series- nih.govtandfonline.com
ProliferationMost potent in seriesMCF-7, T47D nih.govtandfonline.com

These data clearly demonstrate a strong correlation between specific structural features—such as the presence of a nitrogen mustard group or a fluorophenoxy-methyl moiety—and the resulting in vitro efficacy against specific HDAC enzymes and cancer cell lines.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a more computational approach to understanding the link between a molecule's structure and its biological activity. nih.gov These methods use statistical models to correlate variations in the chemical structure of a series of compounds with their measured biological activity.

In the context of this compound derivatives, QSAR models can be developed to predict the antiproliferative or enzyme inhibitory activity of newly designed compounds before they are synthesized. nih.gov This can significantly streamline the drug discovery process by prioritizing the synthesis of molecules with the highest predicted potency. biointerfaceresearch.com

A typical 3D-QSAR study involves aligning a series of active molecules and using methods like Comparative Molecular Field Analysis (CoMFA) to derive a statistical model. nih.gov The model identifies regions in 3D space where steric bulk or electrostatic charge positively or negatively influences biological activity. nih.gov For example, a QSAR study on a series of benzamide-based compounds was used to propose two new potent antiproliferative molecules. tandfonline.com

Machine learning techniques are increasingly being employed in QSAR modeling due to their ability to handle complex, non-linear relationships in high-dimensional data. biointerfaceresearch.com These models are validated internally and externally to ensure their predictive power. biointerfaceresearch.com By understanding the physicochemical properties (descriptors) that are most important for activity, medicinal chemists can rationally design the next generation of this compound derivatives with improved efficacy.

An article focusing solely on the in vitro biological activities and molecular mechanisms of the specific chemical compound This compound cannot be generated as requested.

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of published research data specifically for this compound corresponding to the detailed outline provided.

The available scientific studies predominantly focus on structurally related derivatives, such as:

N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide

Various 1-(2-Aminophenyl)-3-arylurea derivatives

Other N-substituted benzamide analogues

These related compounds have been investigated for their antiproliferative effects, cell cycle modulation, and other biological activities. However, presenting data from these derivatives would violate the strict instruction to focus solely on this compound. The introduction of information from these other compounds would fall outside the explicit scope of the request.

Antiproliferative effects on the specified human cancer cell lines (A2780, HepG2, MCF-7, MDA-MB-231, K562, A549, HCT116).

Detailed cell cycle perturbation analysis.

Specific molecular mechanisms of apoptosis induction.

Modulation of the Raf/MEK/ERK or Hedgehog (Hh) signaling pathways.

Nucleic acid interaction studies, including DNA binding affinity and mode.

In vitro antimicrobial or antiparasitic efficacy.

Therefore, to maintain scientific accuracy and adhere to the provided constraints, the requested article cannot be written.

In Vitro Biological Activities and Molecular Mechanisms of N 2 Aminophenyl 4 Chlorobenzamide

In Vitro Antimicrobial and Antiparasitic Efficacy

Spectrum of Activity Against Bacterial Strains

Research into the antimicrobial properties of benzamide (B126) derivatives has identified potential antibacterial activity in analogues of N-(2-aminophenyl)-4-chlorobenzamide. While specific data on this compound is limited, studies on closely related compounds provide insight into its potential efficacy.

For instance, a pyrazole (B372694) derivative incorporating the N-(4-chlorophenyl)carboxamide moiety, specifically 3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide, has demonstrated notable activity against Mycobacterium tuberculosis H37Rv. researchgate.net In vitro testing determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. researchgate.netactascientific.com

Detailed Research Findings:

A study evaluating a series of pyrazole derivatives found that the compound 3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamide exhibited a significant antimycobacterial effect. researchgate.net The MIC value was determined through a two-fold serial dilution method. researchgate.net

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μM)Reference
3-(4-Aminophenyl)-N-(4-chlorophenyl)-4,5-dihydro-5-(4-methoxyphenyl)pyrazole-1-carboxamideMycobacterium tuberculosis H37Rv7.41 researchgate.net

It is noted that the presence of electron-withdrawing groups in similar thiazolidin-4-one substituted pyrazole derivatives tends to enhance antibacterial activity. researchgate.net

Activity Against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

Kinetoplastid parasites are responsible for several significant neglected tropical diseases, including African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). nih.govacs.orgsemanticscholar.org The unique mitochondrial DNA (kDNA) of these parasites serves as a target for certain classes of compounds. nih.govacs.org N-phenylbenzamide derivatives have been a focus of research for their potential antiprotozoal activities. nih.govacs.org

Studies on bisarylimidamides, a class of compounds related to this compound, have shown submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani. nih.govsemanticscholar.org However, the activity can be highly specific. For example, a lead bis(2-aminoimidazoline) compound that was effective against T. brucei was found to be inactive against T. cruzi. nih.gov

Research on N-(2-ethylhexyl)-4-chlorobenzamide, a structural analogue, demonstrated activity against the intracellular amastigote stage of Leishmania, with an EC₅₀ value of 12.7 µM, while showing no toxicity to mammalian host cells at concentrations up to 200 µM. researchgate.net

Compound Class/AnalogueParasiteActivity (EC₅₀/IC₅₀)Reference
BisarylimidamidesTrypanosoma bruceiSubmicromolar nih.govsemanticscholar.org
BisarylimidamidesTrypanosoma cruziSubmicromolar nih.govsemanticscholar.org
BisarylimidamidesLeishmania donovaniSubmicromolar nih.govsemanticscholar.org
N-(2-ethylhexyl)-4-chlorobenzamideLeishmania (intracellular amastigotes)12.7 µM researchgate.net

The development of effective drugs against intracellular parasites like Leishmania and T. cruzi is challenging, as the compound must be able to cross multiple membranes to reach its target within the host cell. nih.gov

Material Science Applications: Corrosion Inhibition Mechanisms on Metal Surfaces (In Vitro Electrochemical Analysis, Adsorption Isotherms)

Organic compounds, particularly those containing heteroatoms (like nitrogen and oxygen) and π-electron systems, are widely investigated as corrosion inhibitors for metals in acidic environments. nih.gov These molecules function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process. nih.gov Benzamide derivatives fit this structural profile and have been studied for their corrosion inhibition properties. nih.govacs.orgresearchgate.net

While direct studies on this compound are not extensively documented, research on the closely related pyrazole derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), provides significant insights into the likely mechanisms. nih.govacs.orgresearchgate.net

In Vitro Electrochemical Analysis:

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are used to evaluate the performance of corrosion inhibitors. nih.govresearchgate.netresearchgate.net

Potentiodynamic Polarization (PDP): Studies on the analogue MPAPB showed that it acts as a mixed-type inhibitor for C38 steel in a 1 M HCl solution. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor leads to a significant decrease in the corrosion current density (i_corr). nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS measurements for MPAPB demonstrated an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) as the inhibitor concentration increased. nih.govresearchgate.net The higher R_ct value indicates a slower corroding system due to the formation of an insulating protective layer on the steel surface. The decrease in C_dl suggests the gradual replacement of water molecules by the inhibitor molecules at the metal-solution interface. nih.govresearchgate.net

Adsorption Isotherms:

The relationship between the concentration of the inhibitor and its coverage on the metal surface can be described by adsorption isotherms. icrc.ac.irmdpi.com For the analogue MPAPB, the experimental data was found to fit the Langmuir adsorption isotherm model well. nih.govresearchgate.neticrc.ac.ir This model assumes the formation of a monolayer of the inhibitor on the metal surface. icrc.ac.irmdpi.com The adsorption process for MPAPB on the C38 steel surface is suggested to be a combination of physical (electrostatic) and chemical (chemisorption) interactions. nih.govresearchgate.net

Analogue CompoundMetalCorrosive MediumInhibition Efficiency (at 1 mM)Inhibition TypeAdsorption IsothermReference
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl90.2%Mixed-typeLangmuir nih.govresearchgate.net

Advanced Research Methodologies and Future Academic Perspectives for N 2 Aminophenyl 4 Chlorobenzamide

Integrated Approaches in Chemical Synthesis and Computational Design

Modern chemical synthesis of N-(2-aminophenyl)-4-chlorobenzamide and its analogs is increasingly guided by computational design. This integrated approach allows for the rational design of molecules with enhanced potency and selectivity. For instance, the synthesis of related benzamides, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has been achieved through multi-step processes that can be optimized using computational modeling to predict reaction outcomes and potential byproducts nih.gov.

Computational strategies are vital in the design of novel derivatives. By modeling the interaction of the benzamide (B126) scaffold with potential biological targets, researchers can predict how structural modifications will affect binding affinity and biological activity. This approach was exemplified in the design of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which was derived from the structure of CI-994, a known histone deacetylase (HDAC) inhibitor nih.gov. Such computational insights guide synthetic chemists to focus on derivatives with the highest probability of success, thereby accelerating the drug discovery process.

High-Throughput Screening Methodologies for Biological Evaluation

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid evaluation of large libraries of chemical compounds against therapeutic targets . HTS is instrumental in identifying "hits"—compounds with desired biological activity—from vast collections of molecules . This methodology is critical for efficiently assessing the therapeutic potential of this compound and its derivatives.

The process involves systematic screening of thousands to millions of compounds in a short timeframe, making it a powerful tool for identifying potential drug candidates researchgate.net. For a compound like this compound, HTS assays can be designed to measure its effect on specific enzymes or cellular pathways. For example, in the evaluation of related benzamide compounds as HDAC inhibitors, enzymatic activity inhibition assays were performed against various HDAC isoforms to determine selectivity and potency nih.gov. The integration of artificial intelligence and machine learning with HTS is an emerging trend that promises to further streamline the process by predicting compound-target interactions .

Target Identification and Validation Techniques in Chemical Biology

Identifying the precise molecular targets of a bioactive compound is a critical and often challenging step in drug discovery researchgate.net. For this compound, several advanced techniques in chemical biology can be employed for target identification and validation.

Chemical Proteomics : This approach uses chemical tools to study protein function and interaction on a large scale rsc.org. It offers methods to map the molecular interactome and gain insights into the activities of specific target proteins rsc.org. Activity-based protein profiling (ABPP), a subset of chemical proteomics, utilizes small molecule probes to monitor the functional state of enzymes within complex proteomes, which could be applied to identify the enzymatic targets of this compound.

Affinity-Based Proteomics : This technique relies on the direct interaction between a small molecule and its protein targets researchgate.net. The compound of interest is typically immobilized on a solid support to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry.

Functional Genomics : This field provides a comprehensive approach to describing the processes and pathways involved in normal and abnormal physiological states nih.gov. Techniques such as DNA microarrays can reveal changes in gene expression in response to treatment with this compound, offering clues about its mechanism of action and potential targets nih.gov.

While some research points to this compound as an inhibitor of prostaglandin (B15479496) synthesis biosynth.com, related benzamides are known to target histone deacetylases (HDACs) nih.govresearchgate.net. These varied findings underscore the importance of applying robust target identification techniques to fully elucidate its biological function.

Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

Once a potential target is identified, advanced biophysical techniques are essential for characterizing the molecular interactions between the ligand (the compound) and its target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for lead optimization nih.govnih.gov.

Several key techniques are widely used:

Surface Plasmon Resonance (SPR) : A sensitive method for detecting weak interactions and providing real-time data on the rates of association and dissociation nih.gov.

Isothermal Titration Calorimetry (ITC) : Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed atomic-level information about the binding site and conformational changes in both the ligand and the target protein upon complex formation nih.gov.

Mass Spectrometry (MS) : Affinity selection mass spectrometry (AS-MS) has become a primary biophysical method for primary screening, capable of detecting and characterizing protein-small molecule complexes nih.gov.

These techniques are crucial for validating the direct binding of this compound to its putative targets and for guiding the structure-based design of more potent and selective analogs.

Development of Novel Benzamide-Based Lead Compounds

The benzamide scaffold, particularly the o-aminoanilide group present in this compound, is a key pharmacophore in many biologically active compounds, including a promising class of class I HDAC-selective inhibitors researchgate.net. This makes the core structure of this compound an excellent starting point, or "lead compound," for the development of new therapeutics.

Research has shown that modifications to this scaffold can yield compounds with potent and selective biological activity. For example, the development of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent HDAC inhibitor demonstrated that this molecule could serve as a lead compound for creating bifunctional inhibitors for cancer treatment nih.gov. Similarly, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), another important cancer target nih.gov. These examples highlight the versatility of the benzamide structure and its potential for generating novel drug candidates through strategic chemical modifications.

Table 1: Biological Activity of a Related Benzamide-Based HDAC Inhibitor

This table presents the inhibitory activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), a compound structurally related to this compound, against various histone deacetylase (HDAC) isoforms.

CompoundTargetIC₅₀ (nM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC195.2 nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC2260.7 nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC3255.7 nih.govnih.gov

Table 2: Antiproliferative Activity of a Related Benzamide-Based Compound

This table shows the antiproliferative potency of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) compared to the established drug Suberoylanilide Hydroxamic Acid (SAHA) in two cancer cell lines.

CompoundCell LineIC₅₀ (μM)Fold Higher Potency than SAHAReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian Cancer)2.6610.3 nih.govnih.gov
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHepG2 (Liver Cancer)1.7311.3 nih.govnih.gov
Suberoylanilide Hydroxamic Acid (SAHA)A2780 (Ovarian Cancer)27.3- nih.govnih.gov
Suberoylanilide Hydroxamic Acid (SAHA)HepG2 (Liver Cancer)19.5- nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-aminophenyl)-4-chlorobenzamide, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-aminophenylamine and 4-chlorobenzoyl chloride in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert conditions. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine to acyl chloride), temperature (0–25°C), and base selection (e.g., triethylamine to scavenge HCl). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing N-(2-aminophenyl)-4-chlorobenzamide?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^{13}C NMR confirm amine and amide proton environments (δ 6.5–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 261.07).
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C–N–C ~120°) and hydrogen-bonding networks (e.g., N–H⋯O interactions), critical for understanding solid-state stability. Comparable methods are detailed for structurally related benzamides .

Q. How does the presence of chlorine and amine substituents influence the compound’s physicochemical properties?

  • Methodological Answer : The chlorine atom enhances lipophilicity (logP ~2.8) and electron-withdrawing effects, stabilizing the amide bond. The ortho-amine group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) and increases solubility in polar solvents. Computational tools (e.g., DFT calculations) can quantify electronic effects, such as Hammett σ values for substituents .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of N-(2-aminophenyl)-4-chlorobenzamide derivatives in antimicrobial applications?

  • Methodological Answer :

  • Derivative Synthesis : Prepare analogs with substituent variations (e.g., halogen positioning, methyl/cyano groups) using parallel synthesis.
  • Bioactivity Assays : Test against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values).
  • SAR Analysis : Correlate substituent electronic/hydrophobic parameters (Hammett, π constants) with activity trends. Evidence from benzimidazole analogs shows 2-chlorophenyl moieties enhance antimicrobial potency .

Q. What methodological approaches are recommended to resolve contradictions in biological activity data between N-(2-aminophenyl)-4-chlorobenzamide and its structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare bioassay protocols (e.g., inoculum size, incubation time) across studies.
  • Computational Validation : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning (e.g., para- vs. ortho-chlorine effects on target enzymes).
  • In Vitro Replication : Standardize assays (e.g., fixed IC50_{50} determination) to isolate structural contributions. Contradictions in similar compounds arise from divergent assay conditions or cellular permeability differences .

Q. What strategies are employed to enhance the metabolic stability of N-(2-aminophenyl)-4-chlorobenzamide without compromising its pharmacological activity?

  • Methodological Answer :

  • Structural Modifications : Introduce fluorine atoms (meta-F) to block cytochrome P450 oxidation sites.
  • Prodrug Design : Mask the amine group with acetyl/propionyl moieties, cleaved enzymatically in vivo.
  • Pharmacokinetic Profiling : Use hepatic microsome assays (human/rat) to identify metabolic hotspots. Analogous optimization improved stability in trifluoromethylpyridine derivatives .

Q. How do crystallographic data (e.g., torsion angles, hydrogen bonding) inform the conformational stability of N-(2-aminophenyl)-4-chlorobenzamide in solid-state studies?

  • Methodological Answer : X-ray crystallography reveals intramolecular interactions (e.g., N–H⋯O=C hydrogen bonds) and torsion angles (e.g., 15–25° between benzamide and aminophenyl planes). These data predict solubility (via lattice energy) and polymorph stability. For example, tight packing in N-(2-chlorophenyl) analogs reduces hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.